(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
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Overview
Description
®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline: is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system consisting of a pyridine ring and a quinoxaline ring, making it a unique and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that quinoxaline derivatives have been reported to exert their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Pharmacokinetics
A study on a quinoxaline urea analog reported low bioavailability, extensive metabolism, and primarily elimination by metabolism rather than excretion .
Result of Action
Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It’s worth noting that the synthesis and reactivity of quinoxalines can be influenced by various factors, including the choice of catalyst and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . This reaction can be catalyzed by acids or bases and often requires heating to proceed efficiently.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using water as a solvent and avoiding toxic reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to a variety of substituted products.
Major Products Formed:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
Scientific Research Applications
Chemistry:
In chemistry, ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, antibacterial, and antiviral properties . Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry:
In the industrial sector, ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a simpler structure but similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Another fused ring system with distinct properties and applications.
Imidazo[1,2-a]quinoxaline: Known for its anticancer and antiviral activities.
Uniqueness:
®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline stands out due to its specific stereochemistry and the presence of additional hydrogen atoms, which can influence its reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(6aR)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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